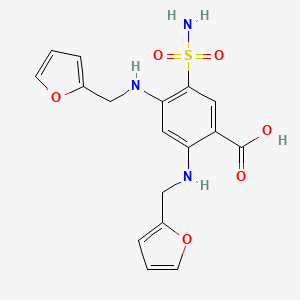

Iopamidol Impurity E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

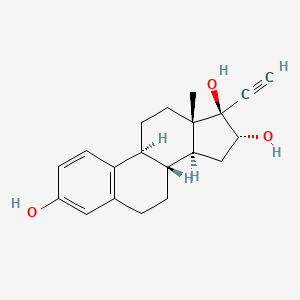

Iopamidol Impurity E is an impurity of Iopamidol . Iopamidol is a contrast agent developed by Bracco with nonionic, low-osmolar properties .

Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1-(((3,5-bis-(chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis

Three crystal forms of iopamidol have been elucidated: an anhydrous, a monohydrate, and a pentahydrate form. These forms showed the occurrence of different conformations, atropisomeric in nature . The molecular structure of Iopamidol was calculated by the B3LYP density functional model with the LANL2DZ basis set .Chemical Reactions Analysis

The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .Physical And Chemical Properties Analysis

Iopamidol forms anhydrous and monohydrate crystals, characterized by differential thermal analyses, x-ray diffraction patterns, and solubility patterns . .科学的研究の応用

MRI and CT Diagnostic Applications : Iopamidol, a common contrast medium for diagnostic CT, has properties that make it potentially useful for MRI applications. It can induce a T2-shortening effect on water signal in MRI, which could be useful for combined MRI and CT studies (Aime et al., 2005).

Purification and Separation Methods : Advances in preparative high-performance liquid chromatography have been made for the purification of high-purity iopamidol. This research is crucial for producing iopamidol with lower impurity levels and higher recovery rates, enhancing its application in medical imaging (Huajun Li & Qian Chen, 2018).

pH Mapping in Medical Imaging : Iopamidol has been utilized for pH mapping in kidneys, which is significant for diagnostic imaging. It provides accurate pH measurements, which can be valuable in identifying and understanding various physiological and pathological conditions (Longo et al., 2011).

Environmental Impact and Treatment : Studies have explored the environmental impact of iopamidol, particularly its transformation during water treatment processes. Understanding the behavior of iopamidol in water treatment is crucial for assessing its environmental impact and developing strategies to mitigate potential risks (Mian Li et al., 2021).

Degradation and Remediation Strategies : Research into the degradation of iopamidol in various environmental conditions, like under UV and visible light treatment, offers insights into remediation strategies for halogenated organic compounds in water resources (Cen Zhao et al., 2014).

Impact on Disinfection By-Products : Studies have shown that iopamidol, as an iodinated X-ray contrast medium, can contribute to the formation of toxic iodinated disinfection by-products in water, raising concerns about water safety and treatment methods (Stephen E. Duirk et al., 2011).

Safety and Hazards

Iopamidol impurity A is used in laboratory chemicals and synthesis of substances . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol Impurity E involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/methanol/water.", "Step 4: Analyze the purified product by HPLC and characterize it by NMR and mass spectrometry." ] } | |

CAS番号 |

60166-92-9 |

製品名 |

Iopamidol Impurity E |

分子式 |

C19H24I3N3O9 |

分子量 |

819.13 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。